molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol

Cat. No. B599214
CAS RN: 1219741-54-4
M. Wt: 296.173
InChI Key: KHMILAPQGZSSST-UHFFFAOYSA-N
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Description

“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Safety and Hazards

This compound may cause skin and eye irritation. Therefore, it is recommended to handle it with appropriate protective equipment and to avoid contact with skin and eyes .

Future Directions

The future directions for this compound largely depend on its applications in organic synthesis. Given its utility in Suzuki-Miyaura cross-coupling reactions, it may find increased use in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMILAPQGZSSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol

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